molecular formula C21H19N3O5S B2393429 2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251671-83-6

2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2393429
CAS No.: 1251671-83-6
M. Wt: 425.46
InChI Key: KTVKHLWURBZVLB-UHFFFAOYSA-N
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Description

The compound 2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a fused pyridothiadiazine dioxide core with substituents at the 2- and 4-positions. The 2-position is substituted with a 3-methoxybenzyl group, while the 4-position bears a 4-methoxyphenyl moiety. This structural framework is associated with pharmacological activities, as seen in related compounds like torsemide derivatives (loop diuretics) .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-28-17-10-8-16(9-11-17)24-20-19(7-4-12-22-20)30(26,27)23(21(24)25)14-15-5-3-6-18(13-15)29-2/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVKHLWURBZVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and a suitable oxidizing agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of the 1,1-dioxide group is crucial for its reactivity and interaction with these targets.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent groups and pyrido ring fusion positions, influencing physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent at Position 2 Substituent at Position 4 Pyrido Ring Fusion Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxybenzyl 4-Methoxyphenyl [2,3-e] C₂₈H₂₇N₃O₅S ~517.07 High solubility (methoxy groups); balanced lipophilicity for bioavailability.
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-Fluorobenzyl 4-(Methylsulfanyl)phenyl [2,3-e] C₂₇H₂₄FN₃O₃S₂ ~521.14 Increased lipophilicity (S-CH₃); potential for enhanced membrane permeability.
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide H (unsubstituted) 4-Fluoro-3-methylphenyl [2,3-e] C₁₉H₁₄FN₃O₃S ~398.07 Moderate lipophilicity (F, CH₃); compact structure for target penetration.
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E) H (unsubstituted) 3-Methylphenyl (tolyl) [4,3-e] C₁₃H₁₁N₃O₃S 289.31 Altered ring fusion affects conformation; pharmacopeial relevance.

Key Observations

Substituent Effects: Methoxy Groups (Target Compound): Enhance aqueous solubility and hydrogen-bonding capacity compared to fluorine (electron-withdrawing) or methylsulfanyl (lipophilic) groups in analogs . Fluorine and Methyl Groups: Increase metabolic stability and membrane permeability but reduce solubility .

Ring Fusion Position :

  • The [2,3-e] fusion (Target Compound, ) positions substituents differently in 3D space compared to [4,3-e] (), affecting dihedral angles and target binding. For example, the [4,3-e] isomer may exhibit reduced steric hindrance for receptor interactions .

Molecular Weight and Size :

  • The Target Compound’s larger molecular weight (~517 g/mol) suggests extended pharmacokinetic profiles but may challenge passive diffusion. Smaller analogs (e.g., , ~398 g/mol) may exhibit faster clearance .

Biological Activity

2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 1251671-83-6) is a synthetic compound belonging to the class of pyridothiadiazine derivatives. Its unique structural features, including methoxybenzyl and methoxyphenyl substituents, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O5SC_{21}H_{19}N_{3}O_{5}S with a molecular weight of 425.5 g/mol. The structure includes a pyrido[2,3-e][1,2,4]thiadiazin core with specific functional groups that enhance its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC21H19N3O5SC_{21}H_{19}N_{3}O_{5}S
Molecular Weight425.5 g/mol
CAS Number1251671-83-6
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the 1,1-dioxide group is crucial for its reactivity and interaction with these targets, potentially leading to the inhibition or activation of various biological pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one exhibit significant antitumor activity. For instance, related pyrido[2,3-d]pyrimidines showed promising results in inhibiting cancer cell lines such as NCI-H1975 and A549. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations depending on the specific structural modifications made to the core structure .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Many pyridothiadiazine derivatives have been evaluated for their antibacterial and antifungal activities. The methoxy groups may enhance lipophilicity and facilitate membrane penetration, contributing to their antimicrobial efficacy.

Case Studies

A notable study focused on the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at the benzyl position significantly influenced biological activity. Compounds exhibiting substitutions similar to those found in 2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one showed enhanced selectivity and potency against specific cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally related compounds:

Compound NameBiological ActivityRemarks
This compoundPotential antitumor and antimicrobial activityUnique methoxy substitutions
2-(3-methylphenyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-oneModerate antitumor activityLacks methoxybenzyl group

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